molecular formula C15H23BN2O3 B1418772 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine CAS No. 897935-17-0

4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine

Cat. No. B1418772
CAS RN: 897935-17-0
M. Wt: 290.17 g/mol
InChI Key: XXNGNDDZPWTJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine” is a complex organic molecule that contains a morpholine ring, a pyridine ring, and a tetramethyl-1,3,2-dioxaborolane group. Morpholine is a common solvent and building block in organic synthesis. The pyridine ring is a basic heterocyclic aromatic ring, similar to benzene but with one CH replaced by nitrogen. The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the introduction of the pyridine ring, and the attachment of the tetramethyl-1,3,2-dioxaborolane group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine and pyridine rings are likely to be planar due to the sp2 hybridization of their atoms. The tetramethyl-1,3,2-dioxaborolane group might add some steric bulk to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the morpholine, pyridine, and tetramethyl-1,3,2-dioxaborolane groups. The nitrogen in the morpholine and pyridine rings could act as a nucleophile in certain reactions. The boron in the tetramethyl-1,3,2-dioxaborolane group could also participate in various reactions, particularly in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces. Unfortunately, without experimental data, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . It is characterized by borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Drug Development

In drug application research, this compound is used as enzyme inhibitors or specific ligand drugs . It is also used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols .

Treatment of Tumors and Microbial Infections

The compound has applications in treating tumors and microbial infections . It can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Construction of Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Drug Delivery Systems

The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. As with all chemicals, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, further studies could focus on its pharmacokinetics and pharmacodynamics. If it’s a useful reagent in organic synthesis, research could focus on developing new reactions that take advantage of its unique properties .

properties

IUPAC Name

4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)13-6-5-12(11-17-13)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNGNDDZPWTJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671337
Record name 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine

CAS RN

897935-17-0
Record name 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.